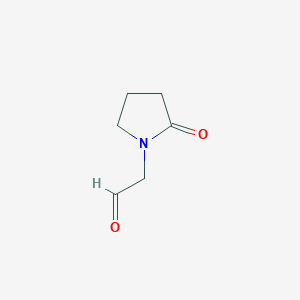
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE
Übersicht
Beschreibung
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. It is a useful research compound known for its diverse applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, metal alkoxides, lithium diisopropylamine, and various haloacetic acid esters .
Major Products
The major products formed from these reactions include substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids and their derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE has numerous applications in scientific research, including:
Chemistry: It is used in the synthesis of various chemical intermediates and derivatives.
Biology: The compound is studied for its potential biological activities, including psychotropic and cerebroprotective effects.
Medicine: It is used in the development of medicinal compounds for the treatment of central nervous system and cerebrovascular disorders.
Industry: The compound is utilized in the production of pharmaceuticals and other industrial chemicals.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE include:
Piracetam: A well-known nootropic drug with similar structural features.
Phenylpiracetam: Another nootropic compound with enhanced potency compared to piracetam
Uniqueness
This compound is unique due to its specific chemical structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
2-(2-oxopyrrolidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-5-4-7-3-1-2-6(7)9/h5H,1-4H2 |
InChI-Schlüssel |
ACXTWBMTKJWKOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-2-phenylbenzo[d][1,3]dioxole](/img/structure/B8767778.png)
![Benzamide, 3,4-dimethoxy-N-[[3-[[(1,2,3,4-tetrahydro-7-isoquinolinyl)amino]carbonyl]phenyl]methyl]-](/img/structure/B8767799.png)





![N-[2,6-di(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B8767855.png)





